molecular formula C23H30N6O3S2 B8820172 2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine CAS No. 2107280-55-5

2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine

Cat. No.: B8820172
CAS No.: 2107280-55-5
M. Wt: 502.7 g/mol
InChI Key: MFVINMPRHHUSBW-OAHLLOKOSA-N
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Description

DI-87 is a novel compound that functions as a selective inhibitor of deoxycytidine kinase. Deoxycytidine kinase is an enzyme involved in the salvage pathway of nucleotide synthesis, which is crucial for DNA replication and repair. DI-87 has shown promise in preclinical studies for its potential use in anticancer therapy, particularly in combination with other treatments .

Preparation Methods

The synthesis of DI-87 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for DI-87 are still under development, as the compound is primarily in the preclinical research phase. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

DI-87 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, and acids.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the DI-87 molecule .

Scientific Research Applications

DI-87 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: DI-87 is used as a tool compound to study the role of deoxycytidine kinase in nucleotide synthesis and DNA repair.

    Biology: The compound is employed in cellular studies to investigate the effects of deoxycytidine kinase inhibition on cell proliferation and survival.

    Medicine: DI-87 is being explored as a potential anticancer agent, particularly in combination with other treatments that target the salvage pathway of nucleotide synthesis.

Mechanism of Action

DI-87 exerts its effects by selectively inhibiting deoxycytidine kinase, an enzyme that phosphorylates deoxycytidine to its monophosphate form. This inhibition disrupts the salvage pathway of nucleotide synthesis, leading to a decrease in the production of deoxycytidine triphosphate and thymidine triphosphate. These nucleotides are essential for DNA replication and repair, so their depletion can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

DI-87 is unique in its high selectivity and potency as a deoxycytidine kinase inhibitor. Similar compounds include:

Properties

CAS No.

2107280-55-5

Molecular Formula

C23H30N6O3S2

Molecular Weight

502.7 g/mol

IUPAC Name

2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine

InChI

InChI=1S/C23H30N6O3S2/c1-14-21(15(2)34-23-26-19(24)13-20(25)27-23)28-22(33-14)16-4-5-17(30-3)18(12-16)32-11-8-29-6-9-31-10-7-29/h4-5,12-13,15H,6-11H2,1-3H3,(H4,24,25,26,27)/t15-/m1/s1

InChI Key

MFVINMPRHHUSBW-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)[C@@H](C)SC4=NC(=CC(=N4)N)N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)C(C)SC4=NC(=CC(=N4)N)N

Origin of Product

United States

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